Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-
Description
Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- (IUPAC name) is a substituted aziridine featuring a strained three-membered ring system. Its molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 295.38 g/mol. The compound bears two 4-methylphenyl groups: one at the 2-position of the aziridine ring and another as part of the sulfonyl (tosyl) protecting group at the 1-position. The tosyl group enhances stability and modulates reactivity, making the compound suitable for applications in organic synthesis and medicinal chemistry .
These analogs share key features, such as sulfonyl protection and aromatic substituents, which influence their physicochemical and reactive properties .
Properties
CAS No. |
97401-87-1 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO2S/c1-12-3-7-14(8-4-12)16-11-17(16)20(18,19)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI Key |
QMMMKYDTYQGUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)-1-tosylaziridine typically involves the reaction of p-toluidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-tolylsulfonamide is then treated with a suitable aziridination reagent, such as chloramine-T, to form the aziridine ring.
Industrial Production Methods: While specific industrial production methods for 2-(p-Tolyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes nucleophilic attack at the nitrogen or adjacent carbon atoms, driven by ring strain and electrophilic activation from the tosyl group. Key transformations include:
Reagents and Conditions
| Nucleophile | Conditions | Major Product | Yield |
|---|---|---|---|
| Amines | THF, 0°C, 12 h | 1,2-Diamine derivatives | 72–85% |
| Thiols | EtOH, rt, 6 h | β-Amino sulfides | 68% |
| Carbon nucleophiles | CsOH·H₂O, toluene, 80°C, 8 h | Pyrrolidine derivatives (e.g., 3l ) | 64% |
Example: Reaction with benzothiazole-derived nucleophiles produces 2-amino-3-(1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrrol under basic conditions .
Oxidation and Reduction
The sulfonyl group and aziridine ring participate in redox chemistry:
Oxidation
-
Reagents : m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → rt
-
Product : Sulfone derivatives
-
Mechanism : Electrophilic oxygen transfer to sulfur.
Reduction
-
Reagents : LiAlH₄ (3 equiv), THF, reflux, 4 h
-
Product : Amines via N–S bond cleavage
-
Selectivity : Complete reduction of sulfonyl group without aziridine ring opening.
Palladium-Catalyzed Ring-Opening
-
Catalyst : Pd(Pt-Bu₂Me)₂ (5 mol%)
-
Reagents : B₂(pin)₂, H₂O, THF, 60°C
-
Outcome : Regioselective C–B bond formation with retention of configuration .
-
Key Data :
-
ΔG‡ for oxidative addition: 13.1 kcal/mol
-
Stereospecificity: >95% enantiospecificity
-
Diastereoselective Iodination
-
Reagents : Diiodomethyllithium, −78°C
-
Product : cis-C-Iodo-N-Tosyl-aziridines
-
NMR Confirmation :
Functionalization via Cross-Coupling
-
Reaction : Suzuki-Miyaura coupling with aryl boronic acids
-
Conditions : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃, DMF/H₂O
Stability Under Chromatography
-
Stationary Phase Effects :
Phase Recovery of Aziridine Basic alumina 79% Silica gel + Et₃N 77% Neutral alumina 4%
Aziridines decompose on acidic or neutral stationary phases but stabilize on basic alumina .
Comparative Reactivity
Scientific Research Applications
2-(p-Tolyl)-1-tosylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-1-tosylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with six analogs derived from the evidence:
Key Observations:
- In contrast, nitro-substituted analogs () exhibit higher reactivity due to electron-withdrawing effects .
- Polarity : The acetamido derivative () has increased polarity (lower TLC Rf) compared to the target, likely due to hydrogen bonding from the amide group .
- Steric Hindrance : The propenyl group in introduces steric bulk, which may influence regioselectivity in ring-opening reactions .
Biological Activity
Aziridine derivatives, particularly 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-, have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Name: Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-
- CAS Number: 97401-87-1
- Molecular Formula: C16H17NO2S
- Molecular Weight: 287.4 g/mol
The compound features a strained aziridine ring, which contributes to its reactivity and biological activity. The presence of the tosyl group enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.
Synthesis
The synthesis of aziridine derivatives typically involves the reaction of p-toluidine with p-toluenesulfonyl chloride in the presence of a base like triethylamine. This reaction yields a sulfonamide intermediate, which is subsequently treated with an aziridination reagent such as chloramine-T to form the aziridine ring .
Anticancer Activity
Recent studies have highlighted the anticancer potential of aziridine derivatives. For instance, aziridine phosphine oxides have shown significant antiproliferative effects against various cancer cell lines, including HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, demonstrating their effectiveness in inhibiting cell viability .
Key Findings:
- Aziridine compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing DNA damage.
- The mechanism includes cell cycle arrest at the S phase and increased sub-G1 phase cell populations, indicative of apoptotic activity .
Antibacterial Activity
Aziridine derivatives have also been evaluated for their antibacterial properties. In vitro studies indicated moderate antibacterial activity against various bacterial strains. Notably, some aziridine-thiourea derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ampicillin and nitrofurantoin .
Table 1: Biological Activity Summary
| Activity Type | Cell Lines/Organisms | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | HeLa, Ishikawa | 3.125 - 100 µM | Apoptosis via ROS increase |
| Antibacterial | Various bacterial strains | MIC 8 - 16 µg/mL | Bactericidal activity |
Case Studies
- Case Study on Anticancer Efficacy:
- Case Study on Antibacterial Properties:
Q & A
Q. What are the optimal synthetic routes for preparing Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-, and how can reaction yields be improved?
The compound is synthesized via nucleophilic substitution or ring-opening reactions. Key methods include:
- Metal-free aziridination : Using N-heterocyclic carbenes (NHCs) under controlled temperatures to enhance selectivity .
- Cross-coupling reactions : Employing PdCl₂(dppf) catalysts with arylboronic acids in THF/H₂O solvent systems, optimized at 70°C for complete conversion (monitored via TLC/GC-MS) .
- Imine adduct formation : Reaction of aldehydes with sulfonamides, achieving ~52% yield under mild conditions (e.g., isobutyraldehyde with toluenesulfonamide) .
Yield optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), use excess reagents (1.5–2.0 equiv), and employ inert atmospheres to suppress side reactions .
Q. How can the stereochemical configuration and purity of this aziridine derivative be validated?
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- pH sensitivity : The sulfonyl group (pKa ≈ -6.46) confers stability in acidic conditions but may hydrolyze in strong bases (pH >10) .
- Thermal stability : Decomposes above 200°C; store at 2–8°C under nitrogen to prevent oxidation .
- Light sensitivity : Protect from UV exposure to avoid photolytic cleavage of the sulfonyl-aziridine bond .
Advanced Research Questions
Q. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in ring-opening reactions?
The electron-withdrawing sulfonyl group polarizes the aziridine ring, enhancing susceptibility to nucleophilic attack.
- Kinetic studies : Track ring-opening rates with amines/thiols using stopped-flow techniques.
- DFT calculations : Model transition states to predict regioselectivity (e.g., preferential attack at the less hindered aziridine carbon) .
- Experimental validation : Compare reaction outcomes with/without sulfonyl substitution to isolate electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:
- Assay conditions : Test under standardized pH (7.4), ionic strength, and temperature (37°C) to minimize artifacts .
- Metabolic stability : Use liver microsomes to assess degradation rates and identify active metabolites .
- Structural analogs : Compare activity with derivatives lacking the sulfonyl group to isolate pharmacophoric contributions .
Q. Can computational models predict this compound’s interactions with biological targets like kinases or GPCRs?
- Docking simulations : Use AutoDock Vina to map binding poses in kinase ATP-binding pockets (e.g., EGFR). Focus on sulfonyl interactions with Lys/Arg residues .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to prioritize targets for wet-lab validation .
- SAR libraries : Generate analogs with modified methylphenyl groups to optimize steric fit in receptor cavities .
Q. What role does the 4-methylphenyl substituent play in modulating solid-state packing and solubility?
Q. How can spectroscopic methods differentiate this compound from structurally similar aziridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
